molecular formula C12H9BrN6O B5562101 N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine

N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine

Cat. No. B5562101
M. Wt: 333.14 g/mol
InChI Key: DQKJDWOTDLCGGM-VIZOYTHASA-N
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Description

Synthesis Analysis

Synthesis of tetrazole derivatives typically involves strategies that allow for the incorporation of the tetrazole ring into the molecule. While specific synthesis details for “N1-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine” are not directly available, related synthesis approaches for tetrazole derivatives involve cyclization reactions, such as the [3+2] cycloaddition of azides with nitriles or the reaction of hydrazonoyl halides with nucleophiles, to form the tetrazole core. The introduction of the 4-bromophenyl and 2-furyl groups likely involves subsequent functionalization steps or the use of pre-functionalized starting materials (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, a five-membered ring containing four nitrogen atoms. The tetrazole ring is known for its aromaticity, which contributes to the stability of the molecule. X-ray crystallography studies of similar compounds reveal that the tetrazole group can influence the overall molecular conformation and intermolecular interactions within crystals. For instance, in related tetrazole structures, the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole group, indicating the potential for distinct electronic and structural properties (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazoles are known for their reactivity towards nucleophiles and electrophiles, owing to the electron-rich nature of the tetrazole ring. The bromophenyl and furyl groups in “N1-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine” can further influence its reactivity, making it susceptible to nucleophilic aromatic substitution reactions due to the presence of the bromine atom. Such reactivity can be utilized in cross-coupling reactions, enabling the synthesis of diverse tetrazole derivatives with varied functional groups (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as melting points, solubility, and crystal structure, are significantly influenced by their molecular structure. The presence of different substituents, like the 4-bromophenyl and 2-furyl groups, can affect these properties. For example, the introduction of halogen atoms and aromatic systems can enhance the compound's thermal stability and modify its solubility in organic solvents. Additionally, the planarity and potential for π-π stacking interactions of the tetrazole and substituted phenyl rings can influence the material's crystallinity and solid-state packing (Tariq et al., 2013).

Chemical Properties Analysis

The chemical properties of tetrazole derivatives are characterized by their acidity, basicity, and potential for forming hydrogen bonds. Tetrazoles are weakly acidic, capable of donating a proton from the hydrogen attached to the nitrogen in the tetrazole ring. This acidity is influenced by the substituents attached to the tetrazole ring, potentially altering the pKa values. The ability to engage in hydrogen bonding, both as hydrogen bond donors and acceptors, makes tetrazole derivatives interesting candidates for molecular recognition and self-assembly processes. The presence of electron-withdrawing or electron-donating groups, such as the 4-bromophenyl and 2-furyl groups, further modulates these properties, affecting their interactions with other molecules and solvents (Vlasova et al., 2011).

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

The compound may not have been directly studied, but research on related tetrazole and furan derivatives provides insights into the potential applications of similar molecules. For instance, novel tetrazole liquid crystals have been synthesized and characterized, indicating the role of tetrazole derivatives in the development of liquid crystal materials with specific mesogenic properties (Muhammad Tariq et al., 2013). These findings suggest that derivatives of tetrazole, potentially including N1-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine, could be valuable for creating new materials with tailored optical and electronic properties.

Chemical Reactions and Synthesis Techniques

Research has also focused on the synthesis and reactions of compounds containing furan rings, which are relevant to understanding the chemical behavior of N1-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine. For example, studies on the C-H bond activation/borylation of furans catalyzed by iron complexes highlight the potential of furan derivatives in organic synthesis (T. Hatanaka et al., 2010). Additionally, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions with various nucleophiles and active methylene compounds demonstrate the versatility of furyl-containing compounds in creating a wide array of heterocyclic structures (H. Hassaneen et al., 1991).

Potential Applications in Materials Science

Further, the development of aromatic polyimides incorporating furan and tetrazole derivatives suggests their significance in producing high-performance polymers with excellent thermal stability and solubility properties (M. Butt et al., 2005). This research area could be relevant to N1-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine, proposing its utility in engineering and materials science applications.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Tetrazoles are often used in medicinal chemistry and can exhibit a wide range of biological activities .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could potentially explore the synthesis of this compound, its reactivity, and its potential uses in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN6O/c13-9-3-1-8(2-4-9)11-6-5-10(20-11)7-15-19-12(14)16-17-18-19/h1-7H,(H2,14,16,18)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKJDWOTDLCGGM-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(=NN=N3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C(=NN=N3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-1H-tetrazole-1,5-diamine

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